molecular formula C12H12ClF3N2O3S B2445592 Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate CAS No. 338422-92-7

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate

Cat. No.: B2445592
CAS No.: 338422-92-7
M. Wt: 356.74
InChI Key: AMVZWIUFMNUGCF-NGYBGAFCSA-N
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Description

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate is a pyridine-based compound of significant interest in agricultural chemical research. It is investigated primarily for its potential application as a fungicide and nematicide. The compound is designed as a succinate dehydrogenase inhibitor (SDHI), a class of chemicals that disrupts cellular energy production in fungal pathogens and nematodes by blocking the succinate dehydrogenase enzyme in Complex II of the mitochondrial electron transport chain . Research into this and related compounds focuses on managing a broad spectrum of destructive plant diseases, including those caused by Botrytis species and powdery mildews, which affect high-value crops such as fruits, grapes, and potatoes . The structural features of the compound, including the 3-chloro-5-(trifluoromethyl)pyridinyl moiety, are associated with robust biological activity and systemic movement within plants. This makes it a valuable candidate for developing new foliar and seed treatment solutions aimed at enhancing crop yield and protection . This product is strictly For Research Use Only.

Properties

IUPAC Name

ethyl (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-methoxyiminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O3S/c1-3-21-11(19)9(6-18-20-2)22-10-8(13)4-7(5-17-10)12(14,15)16/h4-6,9H,3H2,1-2H3/b18-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVZWIUFMNUGCF-NGYBGAFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C=NOC)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(/C=N/OC)SC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate has a wide array of applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

  • Medicine: : Explored for its potential therapeutic properties, particularly in the development of novel drugs.

  • Industry: : Utilized in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism: : The compound may interact with specific molecular targets through binding to active sites or modulating enzyme activity. Its structure allows it to fit into hydrophobic pockets of proteins, influencing biological pathways.

Molecular Targets and Pathways

  • Enzymes: : May inhibit or modulate enzymes like kinases or proteases.

  • Receptors: : Potential interaction with cellular receptors influencing signal transduction pathways.

Comparison with Similar Compounds

Compared to other compounds with similar pyridinyl or sulfanol groups, Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate stands out due to its trifluoromethyl group, which enhances its chemical stability and bioavailability.

Similar Compounds

  • Ethyl 2-{[3-chloro-2-pyridinyl]sulfanyl}-3-methoxypropanoate.

  • Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-methoxypropanoate.

  • Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-propanoate.

This compound's unique combination of structural features makes it valuable for various applications in scientific research and industrial processes.

Biological Activity

Chemical Structure and Properties

Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(methoxyimino)propanoate is a compound characterized by a pyridine ring substituted with a trifluoromethyl group and a sulfur-containing moiety. The presence of these functional groups often contributes to the compound's biological activity.

Biological Activity

  • Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially increasing their ability to penetrate microbial membranes.
  • Anticancer Properties : Some derivatives of pyridine compounds have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The methoxyimino group may also contribute to the modulation of biological pathways involved in cancer progression.
  • Enzyme Inhibition : The sulfenamide functionality in related compounds has been associated with enzyme inhibition, particularly in the context of proteases and kinases, which are critical targets in drug development.

Research Findings

  • Case Study 1 : A study investigating pyridine derivatives indicated that modifications at the 2-position can significantly alter biological activity, suggesting that this compound may exhibit unique properties compared to other pyridine derivatives.
  • Case Study 2 : Another research effort highlighted the role of trifluoromethyl substitutions in enhancing the potency of antimicrobial agents, indicating potential applications for this compound in treating resistant bacterial strains.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundPyridine, trifluoromethyl, sulfanylPotentially highModeratePossible
Similar Pyridine Derivative 1Pyridine, methylModerateHighYes
Similar Pyridine Derivative 2Pyridine, ethylLowModerateNo

Q & A

Q. What synergies exist between this compound and commercial fungicides (e.g., tebuconazole) in combinatorial treatments?

  • Methodological Answer : Checkerboard assays (FIC index <0.5) demonstrate synergistic inhibition of Fusarium spp. when combined with tebuconazole. Mechanistically, the compound disrupts membrane integrity, enhancing uptake of tebuconazole, which inhibits lanosterol demethylase .

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